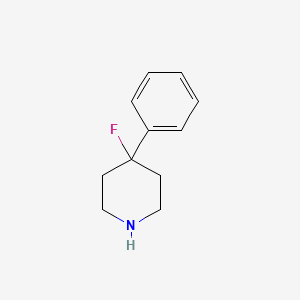
4-氟-4-苯基哌啶
描述
4-Fluoro-4-phenylpiperidine is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-4-phenylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-4-phenylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
哌啶衍生物已被用于各种方式作为抗癌剂 . 它们展现出广泛的生物活性,是药物生产中不可或缺的基础 .
抗病毒应用
一些哌啶衍生物,如阿洛哌林和苦参碱,已显示出抗病毒特性 . 这些化合物含有两个稠合的哌啶环,已被用于治疗各种病毒性疾病 .
抗疟应用
哌啶衍生物也已被用于治疗疟疾 . 它们独特的化学结构使其能够与疟疾寄生虫以一种抑制其生长的方式相互作用 .
抗菌和抗真菌应用
哌啶衍生物已被用作抗菌和抗真菌剂 . 它们可以抑制各种细菌和真菌的生长,使其在治疗各种感染方面很有用 .
降压应用
哌啶衍生物已被用于治疗高血压 . 它们可以帮助降低血压并降低患心脏病的风险 .
镇痛和抗炎应用
哌啶衍生物已被用作镇痛和抗炎剂 . 它们可以帮助缓解疼痛和减少炎症,使其在治疗关节炎等疾病方面很有用 .
抗阿尔茨海默病应用
哌啶衍生物已被用于治疗阿尔茨海默病 . 它们可以帮助减缓疾病的进展并改善认知功能 .
抗精神病应用
作用机制
Target of Action
4-Fluoro-4-phenylpiperidine is a derivative of piperidine . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
It is known that piperidine derivatives, such as 4-fluoro-4-phenylpiperidine, can interact with their targets in various ways depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo , suggesting that they may affect pathways related to cell proliferation and metastasis.
Pharmacokinetics
The molecular weight of 4-fluoro-4-phenylpiperidine hydrochloride is 2157 , which may influence its bioavailability.
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
生化分析
Biochemical Properties
4-Fluoro-4-phenylpiperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways of other compounds .
Cellular Effects
4-Fluoro-4-phenylpiperidine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the oxidative stress response, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-4-phenylpiperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events that result in the modulation of various signaling pathways. Additionally, it can inhibit certain enzymes, leading to altered metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-4-phenylpiperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-4-phenylpiperidine remains stable under specific conditions, but its degradation products can have different biological activities .
Dosage Effects in Animal Models
The effects of 4-Fluoro-4-phenylpiperidine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of 4-Fluoro-4-phenylpiperidine have been associated with neurotoxicity and hepatotoxicity in animal studies .
Metabolic Pathways
4-Fluoro-4-phenylpiperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites. These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of 4-Fluoro-4-phenylpiperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4-Fluoro-4-phenylpiperidine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
4-fluoro-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBGAMBDTXIHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
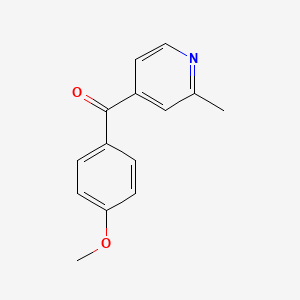

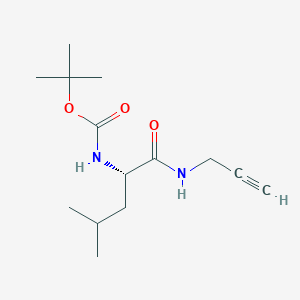
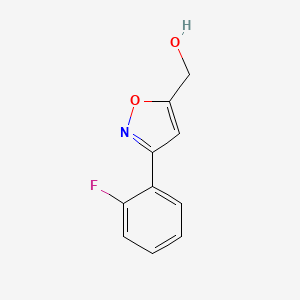
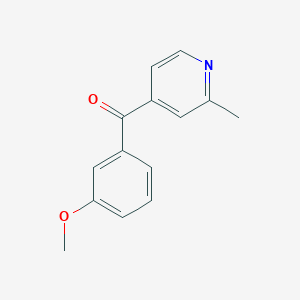
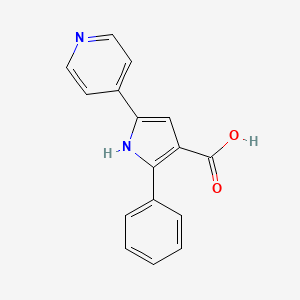

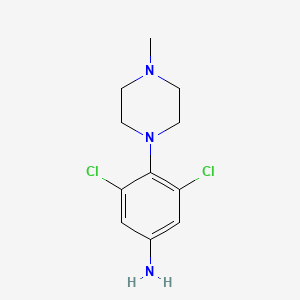
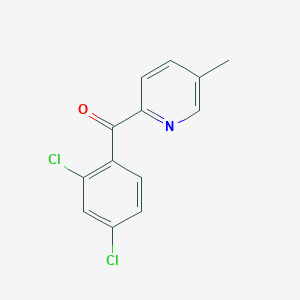
![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)
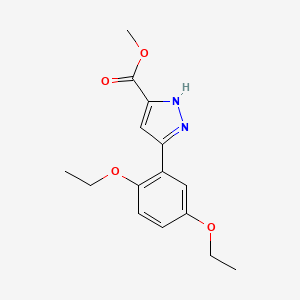
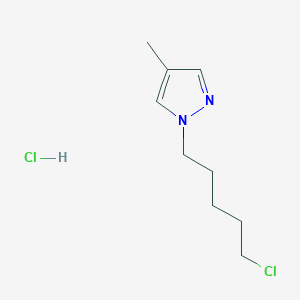
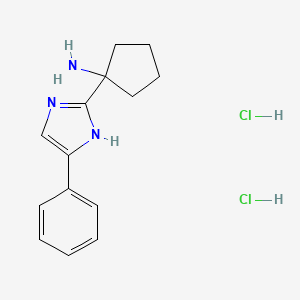
![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)
